2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazide: This step involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 2-hydroxy-5-methylbenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
Uniqueness
Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is unique due to its hydrazide linkage and the presence of both bromonaphthalene and hydroxy-methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C20H17BrN2O2 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-13-6-9-19(24)15(10-13)12-22-23-20(25)11-14-7-8-18(21)17-5-3-2-4-16(14)17/h2-10,12,24H,11H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
MHMBSPFILXXEAE-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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